molecular formula C32H25O6Ru B13766995 (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium CAS No. 68413-69-4

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium

Cat. No.: B13766995
CAS No.: 68413-69-4
M. Wt: 606.6 g/mol
InChI Key: CLWLQMBXDAIAMO-IWSPYOOBSA-K
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Description

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium: is an organometallic compound with the molecular formula C32H25O6Ru . This compound is known for its unique structure, which includes a ruthenium center coordinated to two 1,3-diphenylpropane-1,3-dionato ligands and one acetate ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium typically involves the reaction of ruthenium trichloride with 1,3-diphenylpropane-1,3-dione in the presence of a base, followed by the addition of acetic acid. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands .

Scientific Research Applications

Chemistry: In chemistry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions .

Biology: The compound has shown potential in biological applications, particularly in the development of anticancer agents. Its ability to interact with biological molecules and induce cell death in cancer cells makes it a promising candidate for further research .

Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure and reactivity profile make it an interesting candidate for drug development .

Industry: In industry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used in the production of advanced materials, including polymers and nanomaterials. Its catalytic properties are leveraged to enhance the efficiency and selectivity of industrial processes .

Mechanism of Action

The mechanism of action of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium involves its ability to coordinate to various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium lies in its specific ligand environment, which imparts distinct reactivity and stability. The combination of 1,3-diphenylpropane-1,3-dionato and acetate ligands provides a unique electronic and steric environment around the ruthenium center, enhancing its catalytic and biological properties .

Properties

CAS No.

68413-69-4

Molecular Formula

C32H25O6Ru

Molecular Weight

606.6 g/mol

IUPAC Name

(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate

InChI

InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;;

InChI Key

CLWLQMBXDAIAMO-IWSPYOOBSA-K

Isomeric SMILES

CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3]

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Ru+3]

Origin of Product

United States

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